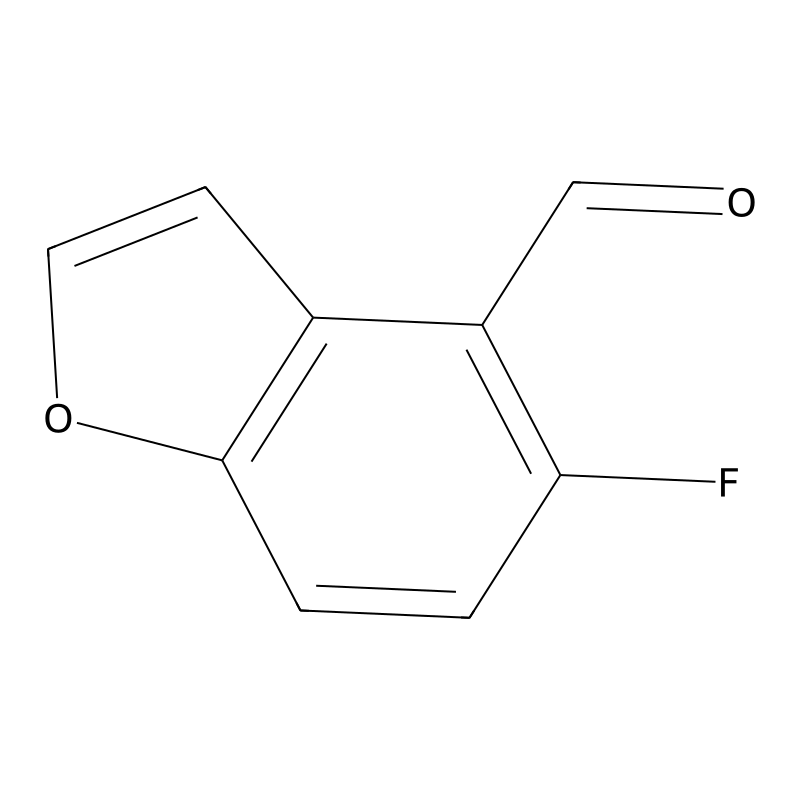

5-Fluorobenzofuran-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- 5-FBC can serve as a building block in the synthesis of more complex molecules. Its unique structure, containing a fluorinated benzofuran and a carbaldehyde group, allows for diverse chemical transformations. For example, a study described the use of 5-FBC in the synthesis of novel benzofuran derivatives with potential biological activity [].

Medicinal Chemistry:

- The introduction of fluorine atoms into molecules can often modify their biological properties. 5-FBC, with its fluorine substitution, has been investigated for potential applications in medicinal chemistry. A study explored the use of 5-FBC analogs as inhibitors of enzymes involved in various diseases []. However, further research is needed to determine the efficacy and safety of these compounds.

Material Science:

- Due to the presence of the aromatic ring system and the aldehyde functionality, 5-FBC has the potential to be used in the development of new materials. Its properties, such as electrical conductivity or self-assembly behavior, could be of interest for various applications. However, research in this area is currently in its early stages.

5-Fluorobenzofuran-4-carbaldehyde is an organic compound with the molecular formula C₉H₅FO₂ and a molecular weight of 164.13 g/mol. It features a benzofuran structure, which is a fused bicyclic compound consisting of a benzene ring and a furan ring. The presence of the fluorine atom at the fifth position and the aldehyde group at the fourth position makes this compound unique in its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon.

- Condensation Reactions: It can participate in condensation reactions with amines or alcohols, forming imines or acetals, respectively.

- Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Electrophilic Substitution: The aromatic nature of the benzofuran allows for electrophilic substitution reactions, particularly at positions ortho and para to the fluorine atom .

Synthesis methods for 5-Fluorobenzofuran-4-carbaldehyde typically involve several steps:

- Formation of Benzofuran: Starting materials such as phenols and α,β-unsaturated carbonyl compounds can be reacted under acidic conditions to form benzofurans.

- Fluorination: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide or via electrophilic fluorination methods.

- Aldehyde Introduction: The aldehyde group can be introduced through oxidation of an alcohol derivative or through formylation reactions using reagents like formic acid or carbon monoxide under appropriate conditions .

5-Fluorobenzofuran-4-carbaldehyde has potential applications in various fields:

- Medicinal Chemistry: As a building block for synthesizing biologically active compounds.

- Material Science: In the development of organic semiconductors or polymers due to its unique electronic properties.

- Chemical Probes: It may serve as a probe in biochemical assays to study enzyme activity or receptor interactions .

Several compounds share structural similarities with 5-Fluorobenzofuran-4-carbaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 7-Fluorobenzofuran-4-carbaldehyde | C₉H₅F O₂ | Fluorine at position 7 instead of 5 |

| 5-Chlorobenzofuran-4-carbaldehyde | C₉H₅Cl O₂ | Chlorine substituent affecting reactivity |

| Benzofuran-4-carbaldehyde | C₉H₇O₂ | Lacks halogen substituent |

| 5-Methylbenzofuran-4-carbaldehyde | C₁₀H₉O₂ | Methyl group influencing sterics |

5-Fluorobenzofuran-4-carbaldehyde stands out due to the presence of fluorine, which often enhances biological activity and stability compared to its halogen-free counterparts. Its unique reactivity profile also allows it to serve as a versatile intermediate in organic synthesis .